4-(3-Fluorophenyl)but-3-yn-2-ol chemical properties and structure
4-(3-Fluorophenyl)but-3-yn-2-ol chemical properties and structure
An In-Depth Technical Guide to 4-(3-Fluorophenyl)but-3-yn-2-ol: Structure, Properties, and Synthetic Strategy
Abstract
This technical guide provides a comprehensive scientific overview of 4-(3-Fluorophenyl)but-3-yn-2-ol, a propargylic alcohol of significant interest in medicinal chemistry and materials science. The document details the compound's structural features, physicochemical and spectroscopic properties, and outlines a robust synthetic methodology. Furthermore, it explores the molecule's chemical reactivity and discusses its potential as a versatile building block for the development of novel therapeutic agents and advanced organic materials. This guide is intended for researchers, chemists, and professionals in drug development seeking a detailed understanding of this valuable chemical entity.
Introduction and Strategic Importance
4-(3-Fluorophenyl)but-3-yn-2-ol is a multifunctional organic compound that incorporates three key chemical motifs: a 3-fluorophenyl ring, an internal alkyne, and a secondary propargylic alcohol. This unique combination makes it a highly valuable intermediate in synthetic chemistry.
-
Medicinal Chemistry Perspective: The fluorophenyl group is a well-established bioisostere for a phenyl group, often introduced to enhance metabolic stability, improve binding affinity to biological targets, or modulate pharmacokinetic properties.[1] Propargylic alcohols are precursors to a wide range of heterocyclic compounds and are found in numerous biologically active molecules.[2]
-
Materials Science Perspective: Arylalkynes serve as fundamental building blocks for conjugated polymers and oligomers. These materials are investigated for their unique optical and electronic properties, with applications in organic electronics and photonics.[3][4]
This guide offers a detailed examination of this compound, providing the foundational knowledge necessary for its effective synthesis and application in advanced research settings.
Caption: Logical relationship between the core aspects of 4-(3-Fluorophenyl)but-3-yn-2-ol.
Chemical Structure and Physicochemical Properties
The structural and physical characteristics of 4-(3-Fluorophenyl)but-3-yn-2-ol are fundamental to its handling, reactivity, and analytical characterization.
Table 1: Core Chemical Properties
| Property | Value | Source |
| CAS Number | 893746-76-4 | [5] |
| Molecular Formula | C₁₀H₉FO | [5] |
| Molecular Weight | 164.18 g/mol | [5] |
| Physical State | Liquid (at STP) | [5] |
| IUPAC Name | 4-(3-fluorophenyl)but-3-yn-2-ol | |
| SMILES | CC(C#CC1=CC(=CC=C1)F)O | |
| InChI Key | Not readily available |
Spectroscopic Profile for Structural Verification
The identity and purity of 4-(3-Fluorophenyl)but-3-yn-2-ol are unequivocally confirmed through a combination of spectroscopic techniques. The following table summarizes the expected characteristic signals based on its structure and data from analogous compounds.[6][7][8]
Table 2: Predicted Spectroscopic Data
| Technique | Expected Signals |
| ¹H NMR (CDCl₃, 400 MHz) | δ 7.20-7.40 (m, 3H, Ar-H), δ 6.95-7.10 (m, 1H, Ar-H), δ 4.85 (q, 1H, CH-OH), δ 2.50 (br s, 1H, OH), δ 1.55 (d, 3H, CH₃) |
| ¹³C NMR (CDCl₃, 100 MHz) | δ 162.5 (d, ¹JCF ≈ 245 Hz, C-F), δ 130.0 (d, ³JCF ≈ 8 Hz), δ 127.5 (d, ⁴JCF ≈ 3 Hz), δ 124.0 (d, ²JCF ≈ 22 Hz), δ 118.0 (d, ²JCF ≈ 21 Hz), δ 115.5 (d, ⁴JCF ≈ 3 Hz), δ 90.5 (C≡C), δ 85.0 (C≡C), δ 59.0 (CH-OH), δ 24.0 (CH₃) |
| IR (ATR, cm⁻¹) | 3400-3200 (broad, O-H stretch), 3100-3000 (C-H aromatic stretch), 2980-2920 (C-H aliphatic stretch), 2250-2230 (weak, C≡C internal alkyne stretch), 1600, 1580, 1480 (C=C aromatic ring stretches), 1250-1200 (strong, C-F stretch) |
| Mass Spec. (EI) | m/z (%): 164 (M⁺), 149 ([M-CH₃]⁺), 146 ([M-H₂O]⁺), 121, 95 |
Recommended Synthesis Protocol: Sonogashira Coupling
The most efficient and reliable method for synthesizing 4-(3-Fluorophenyl)but-3-yn-2-ol is the Sonogashira cross-coupling reaction.[9][10] This powerful carbon-carbon bond-forming reaction couples a terminal alkyne with an aryl halide.
Causality of Reagent Selection:
-
Aryl Halide: 1-Iodo-3-fluorobenzene is preferred over 1-bromo-3-fluorobenzene due to the greater reactivity of the C-I bond in the oxidative addition step of the palladium catalytic cycle, often leading to higher yields and faster reaction times.
-
Alkyne: Commercially available 3-butyn-2-ol serves as the direct coupling partner.[11]
-
Catalyst System: A combination of a palladium(0) complex (the primary catalyst for the cross-coupling) and a copper(I) salt (co-catalyst) is employed. The copper(I) facilitates the formation of a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the overall reaction rate.[12]
-
Base: An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial. It serves as both the solvent and the base required to neutralize the hydrogen halide (HX) formed during the reaction, preventing catalyst deactivation.
Caption: Experimental workflow for the synthesis of the target compound.
Step-by-Step Methodology:
-
Vessel Preparation: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-iodo-3-fluorobenzene (1.0 eq), PdCl₂(PPh₃)₂ (0.02 eq), and CuI (0.04 eq).
-
Inert Atmosphere: Seal the flask and purge with dry nitrogen or argon for 10-15 minutes to ensure anaerobic conditions, which are critical for catalyst stability.[12]
-
Reagent Addition: Under a positive pressure of inert gas, add anhydrous triethylamine (approx. 5 mL per mmol of aryl halide) via syringe, followed by the dropwise addition of 3-butyn-2-ol (1.2 eq).
-
Reaction: Heat the resulting mixture to a gentle reflux (or maintain at 50-60 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 2-6 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with diethyl ether or ethyl acetate and filter through a pad of celite to remove the precipitated amine salt and catalyst residues.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (to remove residual copper), water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes as the eluent, to yield the pure 4-(3-Fluorophenyl)but-3-yn-2-ol.
Chemical Reactivity and Synthetic Potential
The compound's structure offers three distinct sites for chemical modification, making it a versatile synthetic intermediate.
-
The Propargylic Alcohol: The secondary alcohol can be readily oxidized to the corresponding ynone, 4-(3-fluorophenyl)but-3-yn-2-one, using reagents like manganese dioxide (MnO₂) or Dess-Martin periodinane. It can also undergo esterification or etherification to introduce different functional groups. Furthermore, it can be a leaving group in nucleophilic substitution reactions, often catalyzed by metals like iron or gold.[13]
-
The Alkyne: The internal triple bond can be selectively reduced. Hydrogenation over Lindlar's catalyst (Pd/CaCO₃ poisoned with lead) will yield the corresponding (Z)-alkene, (Z)-4-(3-fluorophenyl)but-3-en-2-ol.[14] Reduction using sodium in liquid ammonia (Birch reduction) would yield the (E)-alkene. Complete saturation to 4-(3-fluorophenyl)butan-2-ol can be achieved with H₂ over a Pd/C catalyst. The alkyne can also undergo hydration reactions, typically catalyzed by mercury or gold salts, to form a ketone.[15]
-
The Fluorophenyl Ring: The aromatic ring is moderately deactivated towards electrophilic aromatic substitution due to the inductive effects of the fluorine and alkyne moieties. However, reactions such as nitration or further halogenation are possible under forcing conditions, with substitution directed primarily to the positions ortho and para to the fluorine atom.
Potential Applications in Research and Development
The structural features of 4-(3-Fluorophenyl)but-3-yn-2-ol position it as a promising candidate for several high-value applications.
-
Scaffold for Kinase Inhibitors: Many potent kinase inhibitors utilize a substituted phenyl ring linked to a heterocyclic core. This compound provides the fluorophenyl-alkyne fragment, which can be further cyclized or elaborated to construct complex molecular architectures targeting specific kinase families, such as Aurora kinases.[16]
-
Precursor for Antiviral Agents: The strategic placement of a fluorine atom can block metabolic pathways, leading to compounds with improved pharmacokinetic profiles.[1] This molecule can serve as a starting point for developing novel antiviral compounds where metabolic stability is a key design consideration.
-
Building Block for Conjugated Materials: Terminal arylalkynes, which can be generated from precursors like this, are essential monomers for synthesizing polymers with applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).[3][4] The fluorine atom can be used to fine-tune the electronic properties and stability of the final material.
Safety and Handling
While specific toxicity data for 4-(3-Fluorophenyl)but-3-yn-2-ol is not widely published, it should be handled with the standard precautions for laboratory chemicals.[5]
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Handling: Use in a well-ventilated fume hood. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place away from oxidizing agents.
Conclusion
4-(3-Fluorophenyl)but-3-yn-2-ol is a strategically important chemical intermediate with significant potential in both pharmaceutical and materials science research. Its synthesis via the robust and well-understood Sonogashira coupling is straightforward and efficient. The compound's multiple functional groups offer a wide array of possibilities for subsequent chemical transformations, establishing it as a versatile building block for the creation of complex and high-value molecules. This guide provides the essential technical knowledge for scientists to harness the full potential of this compound in their research endeavors.
References
-
Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling. [Link]
-
Trost, B. M., & Nishimura, Y. (2020). Ruthenium-Catalyzed Propargylic Reduction of Propargylic Alcohols with Hantzsch Ester. Organometallics, 39(12), 2295–2300. [Link]
-
Kollár, L., & Kégl, T. (2004). Tandem Sonogashira Coupling: An Efficient Tool for the Synthesis of Diarylalkynes. Organic Letters, 6(19), 3241–3244. [Link]
-
Marshall, J. A., & Johns, B. A. (1998). Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide. The Journal of Organic Chemistry, 63(21), 7154–7155. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Miao, M., et al. (2014). Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex. Molecules, 19(8), 12479–12495. [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. [Link]
-
Science of Synthesis. (2007). Product Class 3: Propargylic Alcohols. Thieme. [Link]
-
Kaupp, G. (2007). Preparation of 4-(Fluorophenyl)but-3-en-2-ols. Academia.edu. [Link]
-
Hoffman Fine Chemicals. (n.d.). CAS 893746-76-4 | 4-(3-Fluorophenyl)-3-butyn-2-ol. [Link]
-
Ball, L. T., et al. (2011). Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions. Organic Letters, 13(22), 6082–6085. [Link]
-
Trost, B. M., & Toste, F. D. (2007). (S)-4-TRIISOPROPYLSILYL-3-BUTYN-2-OL. Organic Syntheses, 84, 120. [Link]
-
Li, Z., & Brouwer, C. (2008). A General and Efficient FeCl3-Catalyzed Nucleophilic Substitution of Propargylic Alcohols. The Journal of Organic Chemistry, 73(4), 1613–1616. [Link]
-
Supporting Information for TFBen-Catalyzed Propargylation of Unactivated C-H Bonds. (n.d.). [Source not explicitly named, likely a journal's supporting information page]. [Link]
-
Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. Acta Crystallographica Section E: Structure Reports Online, 66(8), o1866. [Link]
-
Eissmann, F., et al. (2010). 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol. ResearchGate. [Link]
-
Rosales, R., et al. (2024). Strategic Fluorination to Achieve a Potent, Selective, Metabolically Stable, and Orally Bioavailable Inhibitor of CSNK2. Molecules, 29(10), 2329. [Link]
-
Wikipedia. (n.d.). 2-Methylbut-3-yn-2-ol. [Link]
-
ChemComplete. (2017, February 24). Solving an Unknown Organic Structure using NMR, IR, and MS. YouTube. [Link]
-
NIST. (n.d.). 3-Butyn-2-ol. NIST WebBook. [Link]
-
Al-wsabie, A., et al. (2024). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules, 29(10), 2341. [Link]
-
Li, H., et al. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry, 294, 117735. [Link]
-
El-Sayed, R., et al. (2020). Reactivity of (3‐(4‐Fluorophenyl)oxyran‐2‐yl)(naphthalene‐2‐yl)methanone Toward Some Nucleophiles for Preparing Promising Agents with Antimicrobial and Antioxidant Activities. Journal of Heterocyclic Chemistry, 57(9), 3350-3360. [Link]
-
ResearchGate. (2015). Structural study, coordinated normal analysis and vibrational spectra of 4-hydroxy-3-(3-methyl-2-butenyl)acetophenone. [Link]
-
PubChem. (n.d.). 3-Butyn-2-ol, 4-(3-aminophenyl)-2-methyl-. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. hoffmanchemicals.com [hoffmanchemicals.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. rsc.org [rsc.org]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. 3-Butyn-2-ol [webbook.nist.gov]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Functional Group Compatibility. Propargyl Alcohol Reduction in the Presence of a Vinyl Iodide - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Regioselective Dihalohydration Reactions of Propargylic Alcohols: Gold-Catalyzed and Noncatalyzed Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
